2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide - 362487-51-2

2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Catalog Number: EVT-5108815
CAS Number: 362487-51-2
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,4-DHPs and their derivatives commonly involves a Hantzsch-type synthesis. This multicomponent reaction typically combines a β-ketoester, an aldehyde, and an ammonia source (like ammonium acetate) [ [] ]. Variations in the reaction conditions, such as the use of different solvents, catalysts (e.g., ionic liquids [ [] ]), and energy sources like microwaves or ultrasound [ [] ], can influence the yield and selectivity of the desired product.

Molecular Structure Analysis

X-ray crystallography studies of various 1,4-DHP derivatives, as presented in the provided papers, reveal crucial structural insights. A recurring observation is the adoption of a flattened boat conformation by the 1,4-dihydropyridine ring [ [], [], [], [], [], [], [], [], [], [], [], [] ]. The conformation of the fused cyclohexenone ring can vary between envelope and half-chair conformations [ [], [], [], [] ]. The orientation of substituents on the dihydropyridine ring, particularly the aryl group at the 4-position, significantly influences the overall molecular geometry and, consequently, the pharmacological properties.

Mechanism of Action

While the provided papers primarily focus on the synthesis and structural characterization of 1,4-DHP derivatives, their potential calcium modulatory properties are frequently highlighted [ [], [], [] ]. 1,4-DHPs are known to interact with L-type calcium channels, primarily by binding to the α1 subunit. This interaction inhibits calcium influx into cells, leading to a decrease in intracellular calcium levels. This mechanism underlies their potential therapeutic use in conditions like hypertension and angina, where reducing calcium influx can relax blood vessels and improve blood flow.

Methyl 2-methyl-5-oxo-4-(2-thienyl)-1,5,7,8,9,10-hexahydro-4H-pyrido­[2′,3′:3,4]­pyrrolo­[1,2-a][1,3]­diazepine-3-carboxyl­ate

  • Compound Description: This compound represents a 1,4-DHP derivative with a fused pyrrolodiazepine ring system. [] The paper focuses on its crystal structure, describing the spatial arrangement of the molecule.

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This 1,4-DHP derivative features a 4-nitrophenyl group and three methyl substituents on the hexahydroquinoline ring system. [] This paper focuses solely on presenting its crystal structure.

4-(3,4-dimethyl-phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester

  • Compound Description: This compound is a 1,4-DHP derivative with a 3,4-dimethylphenyl substituent at the 4-position and an ethyl ester group at the 3-position. [] Similar to the previous compound, this paper only presents its crystal structure.

Methyl 2,7,7‐Trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate

  • Compound Description: This compound represents a 1,4-DHP derivative containing a 3-nitrophenyl group and three methyl substituents on the hexahydroquinoline ring. [] The paper compares its structure and conformation to that of 3-acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone, highlighting the similar conformations of the 1,4-DHP and cyclohexanone rings.

Methyl (R)-6-[(tert-Butoxycarbonyl)amino]-4,5,6,7- tetrahydro-2-methyl-5-oxo-1,4-thiazepine-3-carboxylate

  • Compound Description: This compound is a 1,4-thiazepinone derivative synthesized as a precursor to a dual ACE/NEP inhibitor. [] It features a tert-butoxycarbonyl protected amine at the 6-position.

4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester

  • Compound Description: This 1,4-DHP compound features a thien-2-yl group at the 4-position and a bulky ethoxycarbonylphenylmethylester substituent at the 3-position. It exhibits metabolism-regulating activity. [] The paper describes its crystal structure and highlights the flattened boat conformation of the 1,4-DHP ring and the envelope conformation of the cyclohexenone ring.

Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound is characterized by a 2-chloro-5-nitrophenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] It is identified as a potential calcium modulator. The paper discusses its crystal structure and emphasizes the orientation of the 2-chloro-5-nitrophenyl ring.

Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound features a 3,4,5-trimethoxyphenyl group at the 4-position and an ethyl ester group at the 3-position. [] The paper describes its crystal structure, highlighting the flattened boat conformation of the dihydropyridine ring and the envelope conformation of the cyclohexenone ring.

Methyl 2,7,7-trimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound features a 3-methylthiophen-2-yl group at the 4-position and three methyl groups on the hexahydroquinoline ring. [] This paper primarily presents its crystal structure.

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound contains a 4-chlorophenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] This paper redetermines and presents its crystal structure.

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound is a 1,4-DHP derivative featuring a 4-isopropylphenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] Similar to many compounds in the provided literature, this paper focuses on its crystal structure.

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound has a 3-cyanophenyl group at the 4-position and three methyl groups on the hexahydroquinoline ring. [] The paper presents its crystal structure.
  • Compound Description: This 1,4-DHP derivative contains a 4-hydroxy-3-methoxy-phenyl group at the 4-position and three methyl groups on the hexahydroquinoline ring. [] This paper focuses on its crystal structure.

Methyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is a 1,4-DHP derivative with a 4-hydroxy-3-nitrophenyl substituent at the 4-position. [] The paper describes its crystal structure, highlighting the distorted screw-boat conformation of the dihydropyridine ring and the slightly distorted envelope conformation of the fused cyclohexenone ring.

Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound is characterized by a 2-fluorophenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] It is identified as a potential calcium modulator. The paper discusses its crystal structure and the conformation of the 1,4-dihydropyridine and quinoline rings.
  • Compound Description: This 1,4-DHP derivative features a p-tolyl group at the 4-position. [] The paper discusses its synthesis and crystal structure, noting that the heterocyclic ring and the fused six-membered ring adopt boat and envelope conformations, respectively.
  • Compound Description: This 1,4-DHP derivative features a 4-methoxyphenyl group at the 4-position. [] The paper discusses its crystal structure, noting that the dihydropyridine ring adopts a distorted screw-boat conformation and the fused cyclohexenone ring forms a slightly distorted envelope conformation.

Meth­yl 4-(3-chloro­phen­yl)-2,7,7-trimeth­yl-5-oxo-1,4,5,6,7,8-hexa­hydro­quinoline-3-carboxyl­ate

  • Compound Description: This 1,4-DHP derivative is characterized by a 3-chlorophenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] The paper describes its synthesis and crystal structure, noting that the nitrogen-containing ring adopts a boat conformation and the cyclohexene ring has a half-chair conformation.

Methyl 2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound is characterized by a phenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] The paper presents its crystal structure and discusses the conformation of the 1,4-DHP ring.

Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound features a 4-bromothiophen-2-yl group at the 4-position and three methyl groups on the hexahydroquinoline ring. [] This paper mainly presents its crystal structure.
  • Compound Description: This 1,4-DHP compound features a 4-bromophenyl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] The paper describes its crystal structure.

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound is characterized by a 5-bromo-1H-indol-3-yl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] The paper discusses its crystal structure, highlighting the two independent molecules in the asymmetric unit and the hydrogen bonding interactions between molecules.

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-DHP compound features a 1-methyl-1H-indol-3-yl group at the 4-position and three methyl substituents on the hexahydroquinoline ring. [] The paper describes its crystal structure, noting the conformations of the cyclohexene and 1,4-dihydropyridine rings, and discusses the hydrogen bonding network in the crystal.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is identified as a novel multi-hydrate and polymorph with potential use as a medicament. [] The patent discusses its preparation and potential applications for treating autoimmune diseases.

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: This compound, BIBN4096BS, is a calcitonin gene-related peptide (CGRP) receptor antagonist with high selectivity for CGRP over adrenomedullin (AM) receptors. [, ] It is effective in alleviating migraine symptoms. The papers discuss its mechanism of action and the importance of the Trp74 residue in receptor activity modifying protein 1 (RAMP1) for its binding affinity.

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-ox o-3-quinolinecarboxylic acid

  • Compound Description: This compound is a potent inhibitor of bacterial DNA gyrase and is also found to interact with mammalian topoisomerase II (topo II). [] The paper discusses its synthesis and biological activity, along with structure-activity relationships of its analogues.

Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

  • Compound Description: This compound belongs to the 1,4-dihydropyridines class, known for potential calcium modulatory properties. [] The paper focuses on its crystal structure, comparing it with another 1,4-dihydropyridine derivative, 3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound belongs to the 1,4-dihydropyridines class, known for potential calcium modulatory properties. [] The paper focuses on its crystal structure, comparing it with another 1,4-dihydropyridine derivative, benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate.

Properties

CAS Number

362487-51-2

Product Name

2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C21H21N3O2S/c1-12-8-9-22-17(11-12)24-21(26)18-13(2)23-14-5-3-6-15(25)19(14)20(18)16-7-4-10-27-16/h4,7-11,20,23H,3,5-6H2,1-2H3,(H,22,24,26)

InChI Key

CBPHZHOUXJCTTH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CCC3)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.